1-(3-Bromo-2,2-dimethylpropyl)-3-methylbenzene
Description
1-(3-Bromo-2,2-dimethylpropyl)-3-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a 3-bromo-2,2-dimethylpropyl group and a methyl group
Properties
IUPAC Name |
1-(3-bromo-2,2-dimethylpropyl)-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Br/c1-10-5-4-6-11(7-10)8-12(2,3)9-13/h4-7H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUKHKVOARPAJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C)(C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2,2-dimethylpropyl)-3-methylbenzene typically involves the bromination of 2,2-dimethyl-1-propanol followed by a Friedel-Crafts alkylation reaction with toluene. The bromination step requires the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination. The Friedel-Crafts alkylation is carried out in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-2,2-dimethylpropyl)-3-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Products include alcohols, aldehydes, or ketones.
Reduction Reactions: The major product is the corresponding hydrocarbon.
Scientific Research Applications
1-(3-Bromo-2,2-dimethylpropyl)-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2,2-dimethylpropyl)-3-methylbenzene involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The presence of the dimethylpropyl group and the methyl group on the benzene ring can affect the compound’s electronic properties, making it a versatile intermediate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromo-2,2-dimethylpropyl)-2-methylbenzene
- 1-Bromo-2,2-dimethylpropane
- 3-Bromo-2,2-dimethyl-1-propanol
Uniqueness
1-(3-Bromo-2,2-dimethylpropyl)-3-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties
Biological Activity
1-(3-Bromo-2,2-dimethylpropyl)-3-methylbenzene, also known as 2-(3-bromo-2,2-dimethylpropyl)-1,3,5-trimethylbenzene, is a brominated organic compound with a unique structure that may exhibit various biological activities. This article explores its biological properties, synthesis, and potential applications based on current research findings.
Chemical Structure
The molecular formula of this compound is C₁₅H₂₁Br. The compound features a bromine atom attached to a branched alkyl group on a trimethylbenzene core. This structural complexity may influence its reactivity and biological interactions.
Synthesis Methods
The synthesis of this compound typically involves several organic reactions, including:
- Bromination : Introduction of the bromine atom into the alkyl chain.
- Alkylation : Formation of the branched alkyl substituent.
- Friedel-Crafts Reaction : Used to attach the alkyl group to the aromatic ring.
These methods are essential for constructing complex molecules from simpler precursors and are commonly used in organic synthesis.
Biological Activity
Research indicates that halogenated compounds like this compound can exhibit various biological activities:
Antimicrobial Properties
Studies have shown that brominated compounds can possess antimicrobial properties. For instance, compounds with similar structures have been tested against bacteria and fungi, demonstrating significant inhibitory effects. The presence of the bromine atom is thought to enhance these properties by increasing lipophilicity and enabling better membrane penetration.
Anticancer Potential
There is growing interest in the anticancer potential of brominated compounds. Research indicates that certain brominated aromatic compounds can induce apoptosis in cancer cells through mechanisms such as:
- Inhibition of cell proliferation
- Induction of oxidative stress
- Modulation of signaling pathways
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various brominated compounds against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features to this compound exhibited significant antimicrobial activity, suggesting potential applications in developing new antibacterial agents.
- Cytotoxicity in Cancer Cells : Another study focused on the cytotoxic effects of halogenated compounds on human cancer cell lines. Results showed that specific derivatives led to reduced viability in breast cancer cells, highlighting the potential for further exploration into their use as therapeutic agents.
Comparative Analysis
The following table summarizes key properties and biological activities of this compound compared to structurally similar compounds:
| Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Brominated alkyl group on trimethylbenzene | Moderate | Significant |
| 1-Bromo-3-methylbenzene | Simple brominated aromatic | Low | Minimal |
| 1-Methyl-4-bromobenzene | Bromine on a methyl-substituted benzene | Low | Moderate |
The biological activity of this compound may involve interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Receptor Modulation : It could interact with cellular receptors involved in signaling pathways related to cell growth and apoptosis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
